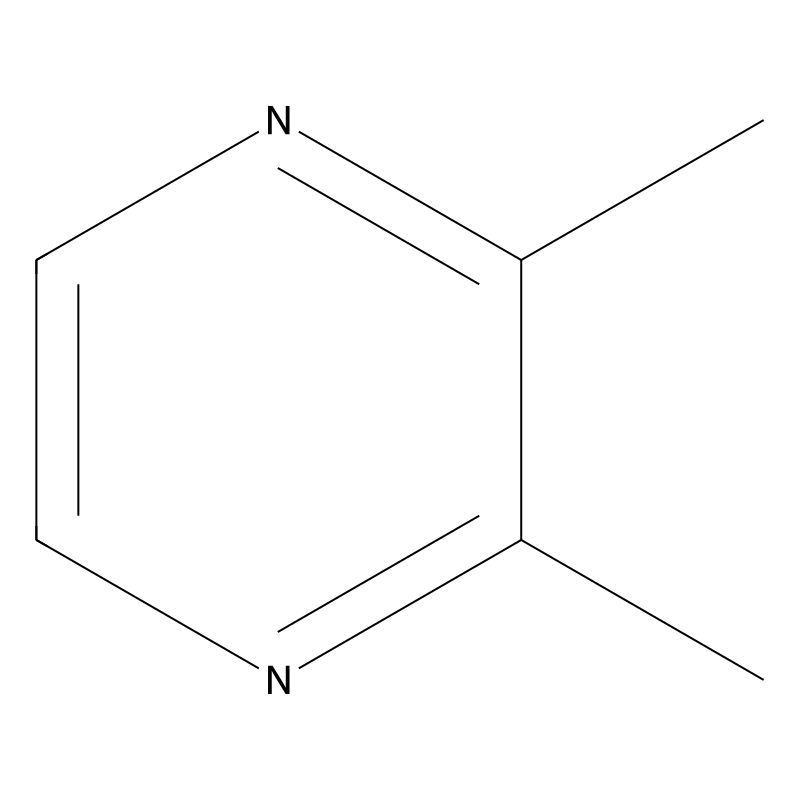

2,3-Dimethylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Food Science and Flavoring

One of the primary research areas involving 2,3-dimethylpyrazine is food science and flavoring. This compound naturally occurs in various food items, including:

- Roasted or cooked foods: It contributes to the characteristic roasted or cooked flavors found in coffee, peanuts, and bread [].

- Onions: It is one of the key contributors to the distinctive aroma and flavor of onions [].

Researchers are interested in understanding the role of 2,3-dimethylpyrazine in flavor perception and its potential use as a natural flavoring agent in food products.

Antimicrobial Activity

Another area of research explores the potential antimicrobial properties of 2,3-dimethylpyrazine. Studies have shown that it exhibits activity against certain bacteria and fungi, suggesting its potential use as a food preservative or in the development of new antimicrobial agents [, ]. However, further research is needed to determine its efficacy and safety in various applications.

Other Potential Applications

Preliminary research also suggests potential applications of 2,3-dimethylpyrazine in other areas, including:

- Pharmaceutical research: Some studies have investigated its potential uses in developing new drugs, although further research is necessary to validate these findings [].

- Material science: Research suggests the potential use of 2,3-dimethylpyrazine in developing new materials with specific functionalities, such as for organic electronics [].

2,3-Dimethylpyrazine is an organic compound classified as a pyrazine, characterized by its six-membered aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 4, and four carbon atoms. Its chemical formula is , and it has a molecular weight of approximately 108.14 g/mol. The compound is known for its distinct almond, butter, and caramel flavor profiles, making it significant in the food industry as a flavoring agent. It occurs naturally in various foods such as baked potatoes, black and green teas, roasted barley, and asparagus .

- Generally recognized as safe (GRAS) for use as a flavoring agent by the FDA at specified levels.

- Limited data available on specific hazards. It's recommended to handle it according to general laboratory safety practices for organic compounds.

- Electrophilic substitution reactions: Due to the electron-rich nature of the pyrazine ring, it can undergo electrophilic aromatic substitution.

- Nucleophilic addition reactions: The nitrogen atoms can act as nucleophiles in certain conditions.

- Condensation reactions: It can be synthesized through condensation reactions involving diketones and amines under specific conditions .

Several synthesis methods exist for producing 2,3-dimethylpyrazine:

- Condensation Reaction: A common method involves the reaction of ethylenediamine with diketones in an alcoholic solution. This method is noted for being environmentally friendly due to lower production costs and fewer byproducts .

- Vapor Phase Process: Another industrial method utilizes 2,3-butanediol at high temperatures (300-500 °C) but requires significant investment in facilities and raw materials .

- Alternative Synthetic Routes: Research has suggested alternative pathways that utilize readily available raw materials to enhance production efficiency and reduce costs .

2,3-Dimethylpyrazine is widely used in various applications:

- Food Industry: It serves as a flavoring agent in meat products, chocolates, coffee, creams, and tobacco products due to its appealing taste profile .

- Perfume Industry: Its aromatic properties make it valuable in fragrance formulations.

- Research: Studied for its potential biological activities and applications in food chemistry.

2,3-Dimethylpyrazine shares structural similarities with several other alkylpyrazines:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| 2-Methylpyrazine | Found in roasted sesame; stronger nutty aroma | |

| 2,5-Dimethylpyrazine | Present in asparagus; used as a flavor additive | |

| 2,6-Dimethylpyrazine | Common in baked potatoes; contributes to savory flavors | |

| 2,3,5,6-Tetramethylpyrazine | Found in fermented foods; more complex flavor profile |

Uniqueness of 2,3-Dimethylpyrazine

What sets 2,3-dimethylpyrazine apart from its analogs is its specific flavor profile that combines notes of almond and caramel while being naturally present in a variety of foods. Its unique synthesis methods also contribute to its distinct market presence compared to other alkylpyrazines that may rely more heavily on industrial processes or specific raw materials .

2,3-Dimethylpyrazine (CAS 5910-89-4) is a heterocyclic organic compound belonging to the pyrazine family. Its molecular formula, $$ \text{C}6\text{H}8\text{N}_2 $$, reflects a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with methyl groups substituted at positions 2 and 3. The systematic IUPAC name, 2,3-dimethylpyrazine, unambiguously describes this substitution pattern.

The compound’s planar structure is stabilized by aromaticity, with bond angles and lengths consistent with conjugated $$\pi$$-systems. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 108.14 g/mol | |

| Boiling Point | 156°C | |

| Melting Point | 11–13°C | |

| Density (25°C) | 1.022 g/mL | |

| Refractive Index ($$n_D^{20}$$) | 1.507 |

The SMILES notation CC1=NC=CN=C1C and InChI key OXQOBQJCDNLAPO-UHFFFAOYSA-N provide standardized representations of its structure.

Nomenclature and Synonyms

Beyond its IUPAC name, 2,3-dimethylpyrazine is recognized by numerous synonyms, reflecting its historical and industrial relevance:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 5910-89-4 | |

| EC Number | 227-630-0 | |

| FEMA Number | 3271 | |

| Common Synonyms | 2,3-Dimethyl-1,4-diazine; FEMA 3271; CCRIS 2928 |

These identifiers underscore its widespread use in regulatory and industrial contexts, particularly in flavor chemistry.

2,3-Dimethylpyrazine is a valuable heterocyclic compound characterized by its distinctive aromatic structure containing two nitrogen atoms in a six-membered ring with methyl groups at positions 2 and 3 [1]. This compound has garnered significant attention in scientific research due to its unique chemical properties and various applications [2]. The synthesis of 2,3-dimethylpyrazine can be achieved through several methodologies, with oxidative dehydrogenation representing one of the most efficient chemical approaches [4] [8].

Catalytic Systems and Reaction Optimization

The efficiency of 2,3-dimethylpyrazine synthesis via oxidative dehydrogenation is heavily dependent on the catalytic systems employed [1] [4]. Various catalysts have been developed and optimized to enhance the yield and selectivity of this reaction [8]. Among these, metal-based catalysts have shown remarkable performance in facilitating the oxidative dehydrogenation process [6].

Zinc-chromium oxide (Zn-Cr-O) catalysts have demonstrated significant efficacy in the dehydrocyclization reactions leading to 2,3-dimethylpyrazine formation [1]. These catalysts operate optimally at elevated temperatures of approximately 375°C under atmospheric pressure, with reaction durations typically around 6 hours [1]. The reaction is conducted in a fixed-bed vertical quartz reactor, which provides the necessary controlled environment for the dehydrocyclization process [1].

Copper-based catalytic systems have also shown promising results in the synthesis of 2,3-dimethylpyrazine [2] [8]. Copper iodide (CuI) in combination with lithium chloride (LiCl) facilitates aerobic oxidative coupling reactions at relatively lower temperatures (120°C) compared to Zn-Cr-O catalysts [8]. This catalytic system utilizes oxygen as an oxidant and typically requires longer reaction times of approximately 15 hours [8]. The addition of LiCl significantly improves the efficiency of the reaction, with only trace amounts of the desired product formed in its absence [8].

Rhodium-based catalysts represent another important class of catalytic systems for 2,3-dimethylpyrazine synthesis [15]. The [Rh(cod)Cl]₂/dppe/K₃PO₄ catalytic system has demonstrated complete regioselectivity in the C-H ortho-alkylation reactions leading to pyrazine derivatives [15]. This system operates at 160°C, though the reaction time can vary depending on the specific substrates and conditions [15]. An improved variant of this catalyst, [Rh(cod)Cl]₂/dAr^F^pe, operates at lower temperatures (120°C) and provides higher yields compared to the dppe system [15].

Table 1: Catalytic Systems and Reaction Optimization for 2,3-Dimethylpyrazine Synthesis

| Catalytic System | Reaction Type | Temperature (°C) | Pressure | Reaction Time (h) | Key Features |

|---|---|---|---|---|---|

| Zn-Cr-O catalysts | Dehydrocyclization | 375 | Atmospheric | 6 | Fixed bed vertical quartz reactor |

| CuI/LiCl | Aerobic oxidative coupling | 120 | O₂ atmosphere | 15 | Oxygen as oxidant |

| [Rh(cod)Cl]₂/dppe/K₃PO₄ | C-H ortho-Alkylation | 160 | Not specified | Variable | Complete regioselectivity |

| [Rh(cod)Cl]₂/dAr^F^pe | C-H ortho-Alkylation | 120 | Not specified | Variable | Higher yields than dppe system |

| DDQ/NaNO₂ | Oxidative dehydrogenation | 120 | 1.3 MPa O₂ | 8 | High efficiency and selectivity |

The optimization of reaction parameters plays a crucial role in maximizing the yield and selectivity of 2,3-dimethylpyrazine synthesis [1] [6]. Temperature control is particularly important, as higher temperatures generally accelerate the reaction but may lead to unwanted side products [21]. The optimal temperature range varies depending on the catalytic system employed, with Zn-Cr-O catalysts requiring significantly higher temperatures compared to copper and rhodium-based systems [1] [8] [15].

Pressure conditions also influence the reaction outcome, with some systems operating under atmospheric pressure while others require oxygen-enriched environments or elevated pressures [1] [21]. For instance, the DDQ/NaNO₂ catalytic system operates under 1.3 MPa O₂ pressure, providing high efficiency and selectivity in the oxidative dehydrogenation process [21].

Reaction time optimization is another critical factor, with different catalytic systems requiring varying durations to achieve optimal yields [1] [8]. While Zn-Cr-O catalysts typically require around 6 hours, copper-based systems may need up to 15 hours for complete reaction [1] [8]. The rhodium-based catalysts show variable reaction times depending on the specific conditions and substrates [15].

Solvent Selection and Process Parameters

The choice of solvent significantly impacts the efficiency and selectivity of 2,3-dimethylpyrazine synthesis [8] [10]. Different solvents provide varying levels of solubility for reactants and catalysts, influence reaction rates, and affect product isolation [10]. The selection of appropriate solvents must consider factors such as boiling point, volatility, and compatibility with the catalytic system [10].

Water serves as an environmentally friendly solvent for the dehydrocyclization of glycerol and ethylenediamine in the presence of Zn-Cr-O catalysts [1]. This reaction is typically conducted at 375°C under atmospheric pressure, with water providing a suitable medium for the high-temperature transformation [1]. The use of water aligns with green chemistry principles, reducing the environmental impact of the synthesis process [1].

Methanol has been employed as a solvent for reactions involving copper chloride and 2,3-dimethylpyrazine, particularly in the formation of coordination compounds [2]. These reactions are typically conducted at room temperature, with methanol providing good solubility for both the metal salt and the pyrazine compound [2]. The relatively low boiling point of methanol (64.7°C) facilitates easy removal during product isolation [10].

A mixture of dimethyl acetamide (DMA) and triethylamine (Et₃N) in a 2:1 ratio has shown excellent results in copper-catalyzed aerobic oxidative coupling reactions leading to pyrazine derivatives [8]. This solvent system operates at 120°C under oxygen atmosphere, with the addition of triethylamine enhancing the reaction efficiency [8]. When DMA was used as the sole solvent, the yield of the desired product was slightly lower, highlighting the importance of the solvent mixture composition [8].

Table 2: Solvent Selection and Process Parameters for 2,3-Dimethylpyrazine Synthesis

| Solvent | Application | Process Parameters | Advantages |

|---|---|---|---|

| Water | Dehydrocyclization of glycerol and ethylenediamine | 375°C, atmospheric pressure | Environmentally friendly |

| Methanol | CuCl and 2,3-dimethylpyrazine coordination | Room temperature | Good solubility for coordination compounds |

| Dimethyl acetamide (DMA)/Et₃N (2:1) | Copper-catalyzed aerobic oxidative coupling | 120°C, O₂ atmosphere | Improved reaction efficiency |

| Ethanol | Crystallization solvent | Purification step | Effective for product purification |

| Tetrahydrofuran (THF) | General pyrazine synthesis | Variable | Good solubility for various reactants |

Process parameters such as temperature, pressure, and reaction time must be carefully controlled to achieve optimal results in 2,3-dimethylpyrazine synthesis [1] [10]. The temperature requirements vary significantly depending on the synthetic approach and solvent system employed [1] [8]. While water-based dehydrocyclization reactions require temperatures as high as 375°C, copper-catalyzed processes in DMA/Et₃N can be conducted at much lower temperatures (120°C) [1] [8].

Pressure conditions also play a crucial role in the reaction outcome [1] [21]. Some processes operate under atmospheric pressure, while others require oxygen-enriched environments or elevated pressures to facilitate the oxidative dehydrogenation process [1] [21]. The oxygen atmosphere is particularly important for aerobic oxidative coupling reactions, providing the necessary oxidant for the transformation [8].

The selection of appropriate process parameters must consider the stability of reactants, intermediates, and catalysts under the reaction conditions [8] [10]. For instance, some catalytic systems may degrade at elevated temperatures, necessitating milder conditions despite potentially slower reaction rates [15]. Similarly, certain solvents may undergo decomposition or side reactions at high temperatures, affecting the purity and yield of the final product [10].

Microbial Biosynthesis Pathways

In addition to chemical synthesis methods, 2,3-dimethylpyrazine can be produced through microbial biosynthesis pathways [5] [14]. These biological routes offer several advantages, including milder reaction conditions, potential for higher selectivity, and reduced environmental impact compared to traditional chemical synthesis [16]. Microbial biosynthesis of 2,3-dimethylpyrazine primarily involves fermentation processes utilizing specific bacterial strains [14].

Bacillus subtilis Fermentation Mechanisms

Bacillus subtilis has emerged as a prominent microorganism for the biosynthesis of 2,3-dimethylpyrazine and related alkylpyrazines [5] [14]. This gram-positive bacterium possesses the enzymatic machinery necessary for converting amino acid precursors into pyrazine derivatives through a series of biochemical transformations [5]. The fermentation mechanisms involve specific enzymes, intermediates, and reaction conditions that collectively facilitate the formation of 2,3-dimethylpyrazine [18].

The biosynthesis of 2,3-dimethylpyrazine in Bacillus subtilis begins with L-threonine as the primary substrate, which serves as both a carbon and nitrogen source [5] [18]. High concentrations of L-threonine in the fermentation medium have been shown to improve the yield of pyrazine derivatives, highlighting the importance of substrate availability in the biosynthetic process [18] [20].

L-threonine-3-dehydrogenase (TDH) plays a crucial role in the initial step of the biosynthetic pathway [5]. This enzyme catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, with a specific activity of approximately 0.15 U/mg [5]. The reaction involves the oxidation of the hydroxyl group at the beta position of L-threonine, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor [5] [18].

The resulting 2-amino-3-ketobutyrate is an unstable intermediate that undergoes spontaneous decarboxylation to form aminoacetone [5] [18]. This decarboxylation process occurs rapidly under physiological conditions, leading to the accumulation of aminoacetone as a key building block for pyrazine formation [18]. The conversion of 2-amino-3-ketobutyrate to aminoacetone represents a critical junction in the biosynthetic pathway, as it directs the carbon flux toward pyrazine synthesis rather than other potential metabolic routes [18].

Table 3: Bacillus subtilis Fermentation Mechanisms for 2,3-Dimethylpyrazine Production

| Mechanism Component | Details | Function | Notes |

|---|---|---|---|

| Substrate | L-threonine | Primary carbon and nitrogen source | High L-threonine concentrations improve yield |

| Key Enzyme | L-threonine-3-dehydrogenase (TDH) | Catalyzes conversion of L-threonine to 2-amino-3-ketobutyrate | Specific activity: 0.15 U/mg |

| Intermediate | 2-amino-3-ketobutyrate | Unstable intermediate that undergoes spontaneous decarboxylation | Rapid conversion to aminoacetone |

| Secondary Intermediate | Aminoacetone | Key building block for pyrazine formation | Two molecules condense to form dihydropyrazine |

| Final Product | 2,3-Dimethylpyrazine | Final aromatic compound | Formed after oxidation of dihydropyrazine |

| Reaction Conditions | pH-dependent, non-enzymatic final step | Affects condensation and cyclization efficiency | Moderate temperature important for synthesis |

The formation of 2,3-dimethylpyrazine from aminoacetone involves a series of non-enzymatic reactions [18] [20]. Two molecules of aminoacetone undergo spontaneous condensation to form 2,5-dimethyl-3,6-dihydropyrazine (DHP) [20]. This condensation reaction is pH-dependent and represents a critical step in the biosynthetic pathway [18]. The dihydropyrazine intermediate subsequently undergoes oxidation and tautomerization to form the aromatic 2,3-dimethylpyrazine structure [20].

The final oxidation step from dihydropyrazine to 2,3-dimethylpyrazine occurs spontaneously under aerobic conditions, though the efficiency of this transformation can be influenced by various factors including temperature, pH, and oxygen availability [18] [20]. Moderate temperatures have been found to be important for the synthesis, as excessively high temperatures may lead to degradation of intermediates or formation of unwanted byproducts [20].

Research has shown that inactivation of 2-amino-3-ketobutyrate coenzyme A ligase (KBL) can improve the production of 2,3-dimethylpyrazine in Bacillus subtilis [18]. This enzyme normally catalyzes the conversion of 2-amino-3-ketobutyrate to glycine and acetyl-CoA, diverting the carbon flux away from aminoacetone formation [18]. By reducing KBL activity, more 2-amino-3-ketobutyrate becomes available for decarboxylation to aminoacetone, ultimately leading to increased pyrazine production [18].

Precursor Utilization in Biocatalytic Routes

The biocatalytic synthesis of 2,3-dimethylpyrazine involves the utilization of various precursors through enzymatic and non-enzymatic transformations [5] [13]. These biocatalytic routes offer advantages such as mild reaction conditions, high selectivity, and potential for sustainable production [13] [16]. The selection and efficient utilization of appropriate precursors are crucial for maximizing the yield and purity of the final product [16] [20].

L-threonine serves as a primary precursor in the biocatalytic synthesis of 2,3-dimethylpyrazine, providing both carbon and nitrogen atoms for the pyrazine ring structure [5] [18]. The direct utilization of this amino acid represents an efficient approach, as it can be readily obtained from renewable resources or produced through fermentation processes [18] [20]. The TDH-mediated dehydrogenation of L-threonine initiates the biosynthetic pathway, with yields of up to 20.2% reported for related compounds such as 3-ethyl-2,5-dimethylpyrazine (EDMP) [20].

Aminoacetone, derived from L-threonine decarboxylation, serves as a key intermediate in various biocatalytic routes for pyrazine synthesis [18] [20]. This compound undergoes spontaneous condensation to form dihydropyrazine derivatives, which subsequently oxidize to the corresponding pyrazines [20]. While aminoacetone provides versatility as a precursor for different pyrazine structures, its instability presents challenges for storage and handling [20].

The 2,5-dimethyl-3,6-dihydropyrazine (DHP) intermediate formed from aminoacetone condensation represents another important precursor in the biocatalytic pathway [20]. This compound readily undergoes oxidation and tautomerization to form stable aromatic systems, including 2,3-dimethylpyrazine [20]. The transformation from DHP to the final pyrazine product occurs spontaneously under aerobic conditions, though the efficiency can be enhanced through controlled oxidation processes [20].

Table 4: Precursor Utilization in Biocatalytic Routes for 2,3-Dimethylpyrazine Synthesis

| Precursor | Biocatalytic Route | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| L-threonine | TDH-mediated dehydrogenation | Up to 20.2 (for EDMP) | Direct utilization of amino acid | CoA concentration affects pathway |

| Aminoacetone | Spontaneous condensation | Not specified | Intermediate for various pyrazines | Unstable intermediate |

| 2,5-dimethyl-3,6-dihydropyrazine (DHP) | Oxidation/tautomerization | Variable | Forms stable aromatic system | Requires oxidation step |

| Ethylenediamine + Glycerol | Dehydrocyclization with Zn-Cr-O catalyst | Not specified | Environmentally friendly approach | High temperature required |

| Simple ketones + Diamines | Copper-catalyzed aerobic oxidative C–H/N–H coupling | Moderate to high | Broad substrate scope | Requires metal catalyst |

Alternative precursor combinations have also been explored for 2,3-dimethylpyrazine synthesis [1] [8]. Ethylenediamine and glycerol can undergo dehydrocyclization in the presence of Zn-Cr-O catalysts to form pyrazine derivatives [1]. This approach offers environmental advantages by utilizing potentially renewable resources, though the high temperatures required (375°C) present energy efficiency challenges [1].

Simple ketones and diamines represent another class of precursors for biocatalytic pyrazine synthesis [8] [13]. These compounds can undergo copper-catalyzed aerobic oxidative C–H/N–H coupling to form various pyrazine structures with moderate to high yields [8]. This approach offers broad substrate scope, allowing for the synthesis of diverse pyrazine derivatives by varying the ketone and diamine components [8] [13]. However, the requirement for metal catalysts may limit the sustainability of this biocatalytic route [8].

Recent advances in biocatalytic approaches have explored the use of transaminases for pyrazine synthesis [13]. These enzymes catalyze the amination of α-diketones to form α-amino ketones, which can subsequently undergo oxidative dimerization to form pyrazines [13]. This methodology represents a promising direction for the biocatalytic synthesis of 2,3-dimethylpyrazine and related compounds, offering potential advantages in terms of selectivity and mild reaction conditions [13].

Physical Description

XLogP3

Boiling Point

Density

0.997-1.030

LogP

0.54

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

5910-89-4

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index